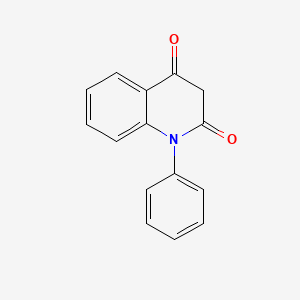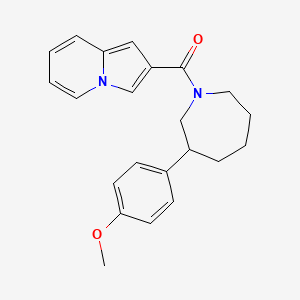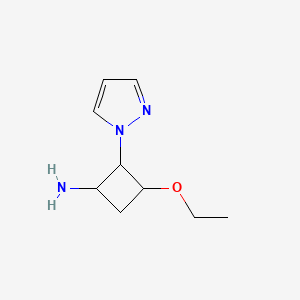
3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine” is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine”, has been a topic of interest in the field of organic chemistry . Various methods have been reported, including the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , and the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of “3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine” consists of a cyclobutane ring with an ethoxy group and a pyrazolyl group attached . The InChI code for this compound is 1S/C9H15N3O/c1-2-13-8-6-7(10)9(8)12-5-3-4-11-12/h3-5,7-9H,2,6,10H2,1H3 .Physical And Chemical Properties Analysis
“3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine” is a liquid at room temperature . The storage temperature is 4°C .Aplicaciones Científicas De Investigación
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives are highly valued in medicinal chemistry due to their diverse biological activities. This compound, with a pyrazole moiety, is particularly interesting as it's found in many biologically active compounds and serves as a useful synthon in organic synthesis. Notably, pyrazole derivatives exhibit a range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties (Dar & Shamsuzzaman, 2015). The recent success of a pyrazole COX-2 inhibitor has underscored the importance of these heterocycles in medicinal chemistry, emphasizing their role in the development of new therapeutic agents (Shaaban et al., 2012).
Pyrazoline Derivatives and Anticancer Activity
Pyrazoline, a heterocyclic compound of five rings, is gaining popularity for its potential in anticancer therapy. Its electron-rich nature and the ability to act as a nitrogen carrier make it a subject of interest in pharmaceutical chemistry. The synthesis of pyrazoline derivatives and their significant biological effect, particularly in anticancer activity, has encouraged further research in this area. These derivatives are used in multifunctional applications, suggesting a broad scope for future investigations into their therapeutic potentials (Ray et al., 2022).
Chemistry and Synthesis of Pyrazole Derivatives
The synthesis of pyrazole heterocycles involves various methods, with phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine being the most common reagents used. These reactions have resulted in the synthesis of heterocyclic appended pyrazoles under various conditions, including microwave irradiation. The protocols for synthesizing these compounds provide valuable strategies for creating heterocyclic systems with bioactive pyrazoles, extending the categories of these systems and offering information for designing more active biological agents (Dar & Shamsuzzaman, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
3-ethoxy-2-pyrazol-1-ylcyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-13-8-6-7(10)9(8)12-5-3-4-11-12/h3-5,7-9H,2,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKMPRBJWCWEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1N2C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2421459.png)
![2-(4-ethylphenyl)-7-methoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2421461.png)
![N'-[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2421462.png)
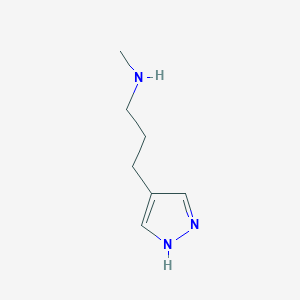
![2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2421466.png)

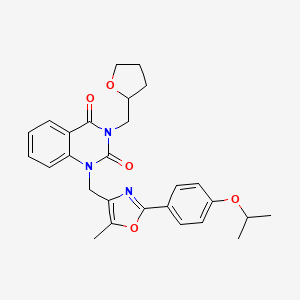
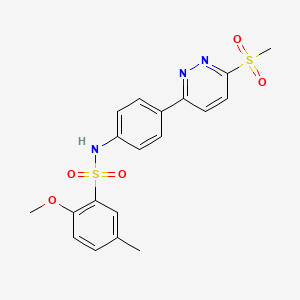
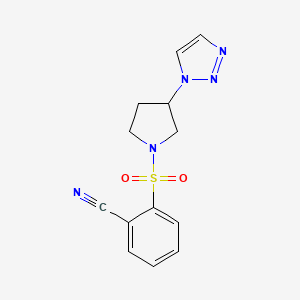
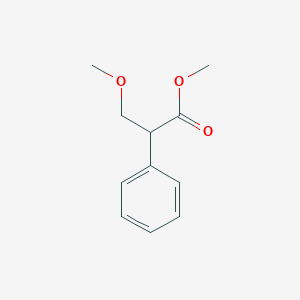
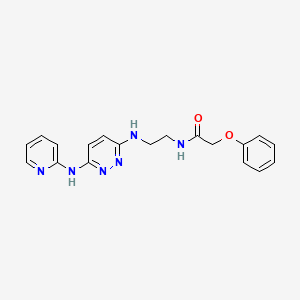
![2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride](/img/structure/B2421480.png)
